Methyl 3-formylbenzoate

Descripción general

Descripción

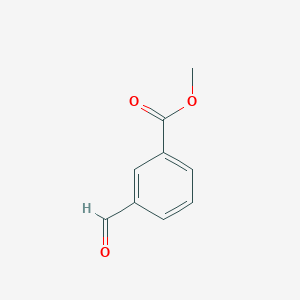

Methyl 3-formylbenzoate (CAS: 52178-50-4) is an aromatic ester with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. It features a formyl (-CHO) group at the meta position of the benzoate ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

Oxidation: 3-carboxybenzoic acid.

Reduction: Methyl 3-hydroxymethylbenzoate.

Substitution: Methyl 3-nitrobenzoate, methyl 3-bromobenzoate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C10H10O3

- Molecular Weight: 178.18 g/mol

- Appearance: White to light yellow crystalline solid

- Melting Point: 48-52°C

The compound features a formyl group attached to the benzene ring at the meta position, with an esterified carboxyl group. This structure facilitates its role in various chemical reactions.

Organic Synthesis

Methyl 3-formylbenzoate is primarily used as an intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: It serves as a precursor for drugs with potential anti-diabetic and anti-cancer properties.

- Agrochemicals: The compound is utilized in developing herbicides and pesticides.

- Dyes and Fragrances: Its derivatives are employed in the production of colorants and aromatic compounds.

The compound functions as a building block for synthesizing bioactive molecules that can inhibit specific enzymes or proteins. Notable applications include:

- Enzyme Inhibition: this compound has been implicated in synthesizing compounds that inhibit urease, which is relevant for treating infections caused by Helicobacter pylori.

- Anticancer Properties: Some derivatives demonstrate selective cytotoxicity against tumor cell lines while sparing normal cells, indicating potential for cancer therapy.

Medicinal Chemistry

Research has highlighted the compound's potential in drug development. For example:

- SENP1 Inhibition: Derivatives of this compound have shown moderate inhibitory effects on SENP1 protease, suggesting pathways for developing anti-cancer therapies.

Data Table: Applications Overview

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Organic Synthesis | Drug intermediates, agrochemicals | Versatile building block |

| Biological Research | Enzyme inhibitors, anticancer agents | Targeted therapeutic effects |

| Medicinal Chemistry | Development of anti-diabetic drugs | Improved treatment options |

| Industry | Production of dyes and fragrances | Enhanced product formulations |

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds on cultured human kidney and colon cells. Concentrations above 5.5 mM significantly reduced cell viability, indicating potential toxicity at higher doses. This highlights the importance of dosage in therapeutic applications.

Case Study 2: SENP1 Inhibition

Research into derivatives revealed that certain compounds exhibit moderate inhibitory effects on SENP1 protease. This suggests a pathway for developing targeted therapies against specific cancer types.

Feasible Synthetic Routes

Recent studies have explored efficient synthetic methods for this compound:

- Sommelet Reaction: A study optimized conditions to achieve a yield of 97.06% with high purity using specific molar ratios and solvents.

Mecanismo De Acción

The mechanism of action of methyl 3-formylbenzoate depends on its specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate interaction. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .

Comparación Con Compuestos Similares

Key Properties:

- Purity : Up to 98% via optimized synthesis methods .

- Melting Point : 48–52°C .

- Synthesis: Sommelet Reaction: Achieves 97.06% yield using methyl 3-(chloromethyl)benzoate and urotropine under reflux conditions in ethanol . Condensation Reactions: Forms sulfonylhydrazone derivatives (e.g., LASSBio-1853) with 62% yield .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility :

- Stability :

Actividad Biológica

Methyl 3-formylbenzoate, also known as methyl benzaldehyde-3-carboxylate, is an organic compound with the molecular formula . It is classified as a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a formyl group is attached to the benzene ring at the meta position. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

- Molecular Formula:

- Molecular Weight: 164.162 g/mol

- Melting Point: 48-52°C

- Appearance: White to light yellow crystalline solid

This compound functions primarily as a precursor in the synthesis of bioactive molecules. Its chemical structure allows it to participate in various biochemical pathways, particularly in the formation of compounds that exhibit enzyme inhibition properties. For example, it has been utilized in synthesizing methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which shows moderate inhibition of SENP1 protease activity .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound derivatives. For instance, certain derivatives have demonstrated selective cytotoxicity against tumor cell lines while sparing normal cells. The relationship between chemical structure and biological activity remains complex; however, some derivatives have shown promising results against various cancer types .

Enzyme Inhibition

The compound has been implicated in the inhibition of several enzymes. Notably, it has been used to synthesize compounds that inhibit urease and exhibit anti-H. pylori activity. These findings suggest that this compound could play a role in developing treatments for infections caused by Helicobacter pylori and other urease-related conditions .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of methyl benzoate (a related compound) on cultured human kidney and colon cells. Concentrations above 5.5 mM significantly reduced cell viability, indicating potential toxicity at higher doses .

- SENP1 Inhibition : Research into derivatives of this compound revealed that some compounds exhibit moderate inhibitory effects on SENP1 protease, suggesting a pathway for developing anti-cancer therapies .

Synthetic Routes and Applications

This compound can be synthesized through various methods, including the Sommelet reaction, which has been optimized to yield high purity products. The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals.

| Synthetic Method | Yield | Purity | Conditions |

|---|---|---|---|

| Sommelet Reaction | 97.06% | 98% | Reflux for 6 hours with specific molar ratios and solvents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-formylbenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 3-formylbenzoic acid using methanol and a catalyst. A common protocol involves refluxing 3-formylbenzoic acid with excess methanol and SOCl₂ in the presence of catalytic DMF, yielding the ester in high purity (87% yield in analogous syntheses). Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to methanol), reaction time (≥1 hour), and temperature control (reflux conditions). Post-synthesis purification via column chromatography or recrystallization is recommended to remove unreacted starting materials . Reference Table :

| Reactants | Catalyst | Solvent | Yield |

|---|---|---|---|

| 3-Formylbenzoic acid, MeOH | SOCl₂, DMF | Methanol | ~87% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Critical characterization methods include:

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~10.06 ppm, singlet) and the ester carbonyl (δ ~166 ppm in ¹³C). Aromatic protons typically appear between δ 7.9–8.2 ppm .

- IR Spectroscopy : Strong absorption bands at ~1724 cm⁻¹ (ester C=O) and ~1707 cm⁻¹ (aldehyde C=O) confirm functional groups .

- HRMS : Electrospray ionization (ESI) provides accurate mass verification (e.g., [M+H]⁺ at m/z 165.055 for C₉H₈O₃) .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights are critical?

The aldehyde group in this compound is highly reactive in condensation reactions. For example, it can form Schiff bases with amines (e.g., piperidin-3-ol) under reductive amination conditions (NaBH₃CN/ZnCl₂ in methanol). This reaction is pH-sensitive and requires careful control of stoichiometry to avoid side products like over-alkylation. Computational studies (DFT) suggest that electron-withdrawing effects of the ester group enhance electrophilicity at the aldehyde carbon, favoring nucleophilic attack .

Q. What are the stability challenges of this compound under varying storage conditions?

The compound is sensitive to moisture and light due to its aldehyde and ester functionalities. Accelerated stability studies indicate:

- Thermal Degradation : Decomposition above 100°C, forming benzoic acid derivatives.

- Hydrolytic Stability : Rapid ester hydrolysis in aqueous basic conditions (t₁/₂ < 2 hours at pH 9).

Storage recommendations: desiccated at 2–8°C in amber vials under inert gas (N₂/Ar) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies in melting points (e.g., 48–55°C vs. 52–55°C) often arise from polymorphic forms or impurities. Methodological solutions include:

- DSC Analysis : To identify polymorph transitions.

- Recrystallization : Using solvents like hexane/ethyl acetate to isolate pure crystalline forms.

Cross-validation with HPLC purity assays (>98%) is advised before data interpretation .

Q. What strategies mitigate side reactions during derivatization of this compound?

Common side reactions include aldol condensation (due to the aldehyde group) and ester hydrolysis. Mitigation strategies:

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress aldol pathways.

- Protecting Groups : Temporarily protect the aldehyde with acetals (e.g., ethylene glycol) during ester modifications.

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct selectivity in reductive amination .

Q. How is this compound utilized in medicinal chemistry scaffold design?

The compound serves as a precursor for bioactive molecules, such as:

- Antimicrobial Agents : Derivatives with triazine cores show activity against S. aureus (MIC ~10 μM) .

- Kinase Inhibitors : The aldehyde group enables covalent binding to cysteine residues in target proteins.

Key SAR studies highlight the importance of the meta-substitution pattern for target engagement .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Residual solvents (e.g., methanol) or unreacted 3-formylbenzoic acid require sensitive detection:

- GC-MS : For volatile impurities (LOD ~0.1% w/w).

- HPLC-UV : With C18 columns and gradient elution (acetonitrile/water) for non-volatile residues .

Propiedades

IUPAC Name |

methyl 3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSBCUAQEZINCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348623 | |

| Record name | methyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52178-50-4 | |

| Record name | methyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAS 52178-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.